Cas no 941970-45-2 (N-{4-4-(4-methoxyphenyl)piperazine-1-carbonyl-1,3-thiazol-2-yl}benzamide)
N-{4-4-(4-methoxyphenyl)piperazine-1-carbonyl-1,3-thiazol-2-yl}benzamide Chemical and Physical Properties
Names and Identifiers
-
- 941970-45-2
- AKOS024643124
- F2365-0021
- N-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}benzamide
- N-[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]benzamide
- CHEMBL2093577
- TDR80769
- N-(4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide
- Benzamide, N-[4-[[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl]-2-thiazolyl]-
- N-{4-4-(4-methoxyphenyl)piperazine-1-carbonyl-1,3-thiazol-2-yl}benzamide
-
- Inchi: 1S/C22H22N4O3S/c1-29-18-9-7-17(8-10-18)25-11-13-26(14-12-25)21(28)19-15-30-22(23-19)24-20(27)16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3,(H,23,24,27)
- InChI Key: FYNAWFNFAJZBHP-UHFFFAOYSA-N
- SMILES: C(NC1=NC(C(N2CCN(C3=CC=C(OC)C=C3)CC2)=O)=CS1)(=O)C1=CC=CC=C1
Computed Properties
- Exact Mass: 422.14126175g/mol
- Monoisotopic Mass: 422.14126175g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 5
- Complexity: 585
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 103Ų
Experimental Properties
- Density: 1.339±0.06 g/cm3(Predicted)
- pka: 6.94±0.70(Predicted)
N-{4-4-(4-methoxyphenyl)piperazine-1-carbonyl-1,3-thiazol-2-yl}benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2365-0021-2μmol |
N-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}benzamide |
941970-45-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2365-0021-5μmol |
N-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}benzamide |
941970-45-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2365-0021-10μmol |
N-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}benzamide |
941970-45-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2365-0021-20μmol |
N-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}benzamide |
941970-45-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2365-0021-1mg |
N-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}benzamide |
941970-45-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2365-0021-2mg |
N-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}benzamide |
941970-45-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2365-0021-3mg |
N-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}benzamide |
941970-45-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2365-0021-4mg |
N-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}benzamide |
941970-45-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2365-0021-5mg |
N-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}benzamide |
941970-45-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2365-0021-10mg |
N-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}benzamide |
941970-45-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-{4-4-(4-methoxyphenyl)piperazine-1-carbonyl-1,3-thiazol-2-yl}benzamide Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on N-{4-4-(4-methoxyphenyl)piperazine-1-carbonyl-1,3-thiazol-2-yl}benzamide
Professional Introduction to N-{4-4-(4-methoxyphenyl)piperazine-1-carbonyl-1,3-thiazol-2-yl}benzamide and CAS No. 941970-45-2
N-{4-4-(4-methoxyphenyl)piperazine-1-carbonyl-1,3-thiazol-2-yl}benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 941970-45-2, represents a convergence of heterocyclic chemistry and peptidomimetics, making it a subject of intense research interest.
The molecular structure of N-{4-4-(4-methoxyphenyl)piperazine-1-carbonyl-1,3-thiazol-2-yl}benzamide is characterized by the presence of multiple functional groups, including a benzamide moiety and a piperazine ring. These structural elements are known to contribute to the compound's pharmacological properties, particularly in terms of receptor binding and metabolic stability. The benzamide group is often associated with analgesic and anti-inflammatory effects, while the piperazine ring is frequently found in drugs targeting neurological disorders.
Recent advancements in medicinal chemistry have highlighted the importance of incorporating thiazole derivatives into drug candidates. Thiazole rings are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. In the case of N-{4-4-(4-methoxyphenyl)piperazine-1-carbonyl-1,3-thiazol-2-yl}benzamide, the integration of a thiazole ring into the molecular framework enhances its potential as a therapeutic agent.
One of the most compelling aspects of this compound is its potential application in the treatment of central nervous system (CNS) disorders. The combination of a piperazine ring and a benzamide moiety suggests that it may interact with various neurotransmitter receptors, including those for serotonin and dopamine. These interactions are crucial for developing drugs that can modulate mood, cognition, and motor function. Current research is exploring the compound's efficacy in models of depression and anxiety, where its structural features may offer advantages over existing treatments.
The synthesis of N-{4-4-(4-methoxyphenyl)piperazine-1-carbonyl-1,3-thiazol-2-yl}benzamide involves multiple steps that require precise control over reaction conditions. The introduction of the thiazole ring necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently.
In vitro studies have begun to unravel the pharmacological profile of this compound. Initial experiments suggest that it exhibits moderate affinity for certain serotonin receptors, which could be exploited for therapeutic purposes. Additionally, its interaction with other biological targets remains an area of active investigation. Researchers are employing computational modeling and high-throughput screening techniques to identify potential drug-like properties and optimize its pharmacokinetic profile.
The potential clinical applications of N-{4-4-(4-methoxyphenyl)piperazine-1-carbonyl-1,3-thiazol-2-yl}benzamide extend beyond CNS disorders. Preliminary data indicate that it may also possess anti-inflammatory properties, making it a candidate for treating conditions such as rheumatoid arthritis. The benzamide group's ability to modulate inflammatory pathways is particularly noteworthy and could provide a novel mechanism of action for this compound.
Regulatory considerations play a critical role in advancing this compound towards clinical development. Compliance with Good Manufacturing Practices (GMP) and rigorous toxicological assessments are essential steps before it can be tested in human subjects. Collaborative efforts between academic institutions and pharmaceutical companies are facilitating these processes, ensuring that the compound meets safety and efficacy standards required for therapeutic use.
The future direction of research on N-{4-4-(4-methoxyphenyl)piperazine-1-carbonyl-1,3-thiazol-2-yl}benzamide includes exploring its mechanism of action in greater detail. Understanding how it interacts with biological targets at the molecular level will provide insights into its therapeutic potential and help guide further optimization efforts. Additionally, investigating its metabolic stability and potential drug-drug interactions will be crucial for developing safe and effective pharmaceutical formulations.
In conclusion, N-{4-4-(4-methoxyphenyl)piperazine-1-carbonyl-1,3-thiazol-2-y]benzamide (CAS No. 941970- 45- 2) represents a promising candidate for further development in pharmaceutical research. Its unique structural features, combined with preliminary evidence of biological activity, make it an intriguing subject for future studies. As research continues to uncover new therapeutic applications, this compound holds significant potential for contributing to advancements in medicine.
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